Enhanced Carboxylic Acid Acidity: pKa Comparison with 6-Phenylpicolinic Acid
The electron-withdrawing nature of the 3-nitrophenyl group significantly increases the acidity of the carboxylic acid moiety in 6-(3-nitrophenyl)picolinic acid compared to its non-nitrated analog, 6-phenylpicolinic acid. This is a key determinant for its ionization state at physiological pH and its capacity to form ionic or hydrogen-bonding interactions .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 4.19 ± 0.10 (Predicted) |
| Comparator Or Baseline | 6-Phenylpicolinic acid: pKa = 4.60 ± 0.10 (Predicted) |
| Quantified Difference | pKa is ~0.41 units lower, indicating significantly higher acidity. |
| Conditions | Predicted values based on chemical structure and computational models. |
Why This Matters
This quantifiable difference in acidity can alter the compound's solubility, permeability, and binding affinity to biological targets, which is crucial for medicinal chemistry optimization and reproducibility of experimental results.
